2,2-Dimethylchromane-6-carbaldehyde
Overview
Description
2,2-Dimethylchromane-6-carbaldehyde is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . It is a yellow liquid with a bitter taste and a special aroma . This compound is known for its unique structure, which includes a chromane ring substituted with a dimethyl group and an aldehyde functional group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethylchromane-6-carbaldehyde can be synthesized through the condensation reaction of 2,2-dimethylcoumarin and methyl ethyl ketone
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to achieve the desired purity levels required for various applications.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylchromane-6-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chromane ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: 2,2-Dimethylchromane-6-carboxylic acid.
Reduction: 2,2-Dimethylchromane-6-methanol.
Substitution: Various substituted chromane derivatives depending on the electrophile used.
Scientific Research Applications
2,2-Dimethylchromane-6-carbaldehyde has a wide range of applications in scientific research, including:
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of fragrances and flavoring agents due to its unique aroma.
Mechanism of Action
The mechanism of action of 2,2-Dimethylchromane-6-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the chromane ring structure may interact with biological membranes and receptors, influencing cellular processes.
Comparison with Similar Compounds
2,2-Dimethylchromane: Lacks the aldehyde functional group, making it less reactive in certain chemical reactions.
2,2-Dimethyl-4-oxo-2-(trifluoromethyl)chromane-6-carbaldehyde: Contains a trifluoromethyl group, which can significantly alter its chemical and biological properties.
7-Methoxy-2,2-dimethylchromane-6-carbaldehyde:
Uniqueness: 2,2-Dimethylchromane-6-carbaldehyde is unique due to the presence of both the dimethyl and aldehyde groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromene-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-4,7-8H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUKOSGEQABOGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365174 | |
Record name | 2,2-dimethylchromane-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61370-75-0 | |
Record name | 2,2-dimethylchromane-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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